molecular formula C17H38ClNO2 B1581473 N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride CAS No. 22340-01-8

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Cat. No. B1581473
CAS RN: 22340-01-8
M. Wt: 323.9 g/mol
InChI Key: YBRQEOLOGGLDGM-UHFFFAOYSA-M
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Description

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride (BHMDAC) is a quaternary ammonium salt, which is a type of cationic surfactant. It is widely used in various industries, including cosmetics, agrochemicals, and detergents. BHMDAC is also used in laboratory experiments as a reagent for the synthesis of various compounds.

Scientific Research Applications

Spermicidal and Anti-HIV Properties

Research on hydroxylated cationic surfactants, including N,N-bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium chloride, has demonstrated their spermicidal and virucidal activity. These compounds are active against both cell-free and cell-associated HIV, with some showing promise as topical contraceptive microbicides due to their dual action against sperm and HIV (Wong et al., 2002).

Catalysis and Polymerization

In the realm of polymer chemistry, amine-bis(phenolate) chromium(III) chloride complexes, including derivatives of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, have been used to catalyze the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts show potential in producing polycarbonates with varying molecular weights and end group compositions (Devaine-Pressing et al., 2015).

Antimicrobial and Enhanced Oil Recovery Applications

Surfactants based on this compound, synthesized from 5-chloromethyl salicylaldehyde, have shown significant efficiency in enhanced oil recovery processes. These surfactants also possess high antimicrobial efficacy against various bacteria and fungi, making them valuable in both industrial and medical applications (Betiha et al., 2020).

Electrochemical Fluorination

Electrochemical fluorination studies involving 2-(hydroxyethyl)-substituted alkylamines, which include derivatives of this compound, have been conducted. These studies focus on the synthesis and yield optimization of various fluorinated compounds, which are valuable in pharmaceutical and material science research (Takashi et al., 1999).

Mechanism of Action

Target of Action

The primary targets of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, also known as Dodecylbis(2-hydroxyethyl)methylammonium chloride, are mineral surfaces such as quartz and hematite . These minerals are common in various ores and the compound is used in the flotation process to separate these minerals .

Mode of Action

The interaction of this compound with its targets is mainly dependent on hydrogen bonding and electrostatic interaction . The compound has high surface activity and is able to adsorb onto the surfaces of quartz and hematite . This adsorption changes the hydrophobicity and selectivity of the mineral surfaces, which is crucial for the flotation process .

Biochemical Pathways

For instance, the compound’s interaction with mineral surfaces can affect the surface tension, which is a key factor in the flotation process .

Result of Action

The action of this compound results in the separation of minerals during the flotation process . The compound’s interaction with mineral surfaces changes their hydrophobicity and selectivity, allowing for the efficient separation of minerals such as quartz and hematite .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH value of the environment can affect the compound’s interaction with mineral surfaces . The compound has been shown to effectively separate hematite and quartz within a wide pH value range (4.0-10.0) . Additionally, the compound’s action may be influenced by temperature, as well as the presence of other chemicals in the environment.

Biochemical Analysis

Biochemical Properties

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound exhibits high surface activity, which enhances its interaction with mineral surfaces through hydrogen bonding and electrostatic interactions . For instance, it has been shown to interact with the surfaces of quartz and hematite, leading to efficient separation in mineral processing. The compound’s hydrophobic and hydrophilic properties enable it to form micelles, which can encapsulate hydrophobic molecules, facilitating their transport and interaction with enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the zeta potential of cell membranes, which in turn impacts cell adhesion and aggregation . Additionally, the compound’s ability to form micelles can disrupt cellular membranes, leading to changes in membrane permeability and the transport of molecules into and out of cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules via hydrogen bonding and electrostatic interactions, which can lead to enzyme inhibition or activation . The compound’s interaction with cell membranes can alter membrane fluidity and permeability, affecting the transport of ions and other molecules. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under a wide range of pH conditions, which is essential for its use in various biochemical applications . Prolonged exposure to the compound can lead to changes in cell morphology and function, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote the efficient separation of minerals in biochemical processes . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form micelles facilitates the transport of hydrophobic molecules, which can be metabolized by enzymes in various biochemical pathways. Additionally, its interaction with cell membranes can influence the uptake and distribution of metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interaction with transporters and binding proteins . The compound’s hydrophobic and hydrophilic properties enable it to cross cell membranes and accumulate in specific cellular compartments. This selective distribution is crucial for its function in biochemical processes, as it ensures that the compound reaches its target sites within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interaction with biomolecules and its overall efficacy in biochemical processes. Understanding the subcellular distribution of the compound is essential for optimizing its use in research and industrial applications.

properties

IUPAC Name

dodecyl-bis(2-hydroxyethyl)-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRQEOLOGGLDGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051870
Record name N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22340-01-8
Record name 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22340-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, bis(2-hydroxyethyl)methyldodecyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022340018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecylbis(2-hydroxyethyl)methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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